Cas no 2034997-08-3 ((E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide)

(E)-N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core linked to a phenylvinyl sulfonamide moiety via a methylene bridge, with an oxolanyl substitution on the piperidine nitrogen. This compound exhibits structural versatility, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the sulfonamide group enhances its potential as a pharmacophore, while the oxolanyl-piperidine scaffold may contribute to improved solubility and bioavailability. Its well-defined stereochemistry and synthetic accessibility facilitate further derivatization for structure-activity relationship studies. This compound is particularly relevant in the development of protease inhibitors or receptor modulators due to its ability to engage in hydrogen bonding and hydrophobic interactions.
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide structure
2034997-08-3 structure
Product name:(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
CAS No:2034997-08-3
MF:C18H26N2O3S
MW:350.475643634796
CID:5336669

(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
    • (E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
    • (E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
    • Inchi: 1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+
    • InChI Key: YRAUXASTKRZOHD-UKTHLTGXSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(NCC1CCN(CC1)C1COCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 501
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67

(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6556-3284-20μmol
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6556-3284-10mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
10mg
$79.0 2023-09-08
Life Chemicals
F6556-3284-1mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
1mg
$54.0 2023-09-08
Life Chemicals
F6556-3284-2μmol
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6556-3284-40mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
40mg
$140.0 2023-09-08
Life Chemicals
F6556-3284-50mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
50mg
$160.0 2023-09-08
Life Chemicals
F6556-3284-2mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
2mg
$59.0 2023-09-08
Life Chemicals
F6556-3284-5μmol
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6556-3284-5mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
5mg
$69.0 2023-09-08
Life Chemicals
F6556-3284-25mg
(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide
2034997-08-3
25mg
$109.0 2023-09-08

Additional information on (E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide

(E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide (CAS No. 2034997-08-3)

The compound (E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide with CAS number 2034997-08-3 is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which incorporates a piperidine ring, an oxolane (tetrahydrofuran) substituent, and a sulfonamide group. The (E)-configuration of the double bond further adds to its structural complexity and potential biological activity.

Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly due to their ability to modulate various biological targets such as kinases, proteases, and ion channels. The presence of the oxolane group in this compound introduces additional flexibility and hydrophobicity, which can enhance its pharmacokinetic properties. Moreover, the piperidine ring is a common motif in many bioactive compounds, often contributing to improved membrane permeability and receptor binding affinity.

The synthesis of (E)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the piperidine derivative. This is followed by the introduction of the oxolane group via a ring-opening reaction or through a more sophisticated coupling strategy. The final step involves the formation of the sulfonamide bond, which is crucial for imparting the desired biological activity.

In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting inflammatory pathways. The sulfonamide group is known to act as a bioisostere for carboxylic acids, making it an attractive moiety for modulating enzyme activity. Recent research has also suggested that this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound in the development of novel anti-inflammatory agents.

Furthermore, the stereochemistry at the double bond (E configuration) plays a critical role in determining the compound's biological activity. The (E)-configuration ensures proper alignment of functional groups for optimal interaction with target proteins. This aspect has been validated through comparative studies with the corresponding (Z)-isomer, which exhibited reduced potency in vitro.

The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound with its target proteins. Docking studies have revealed that the sulfonamide group forms hydrogen bonds with key residues in the active site, while the phenylethene moiety contributes to hydrophobic interactions. These findings have guided further optimization efforts aimed at enhancing both potency and selectivity.

In addition to its pharmacological applications, this compound has also found utility as an intermediate in the synthesis of more complex molecules. Its versatility stems from the reactivity of both the sulfonamide and piperidine groups, which can be further functionalized to introduce additional bioactive motifs.

From an environmental standpoint, there is growing interest in understanding the fate and toxicity of compounds like (E)-N-{[1-(oxolan-3-yl)piperidin-4-y}methyl}-2-phenylethene-1-sulfonamide. Preliminary data suggest that it undergoes rapid biodegradation under aerobic conditions, minimizing its potential impact on aquatic ecosystems. However, further studies are required to fully assess its environmental safety profile.

In conclusion, (E)-N-{[1-(oxolan}-3-yl)piperidin-4-yl]methyl}-2-phenylethene-1-sulfonamide (CAS No. 2034997-08-3) represents a compelling example of how structural complexity can be harnessed to create bioactive molecules with diverse applications. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial chemistry.

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